molecular formula C12H19NO3 B1458167 Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate CAS No. 1803566-38-2

Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate

Cat. No.: B1458167
CAS No.: 1803566-38-2
M. Wt: 225.28 g/mol
InChI Key: PDMVWXBRHRTJCH-UHFFFAOYSA-N
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Description

Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-15-11(14)7-6-10-13-8-9(16-10)12(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMVWXBRHRTJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC=C(O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the compound has excellent uv-visible absorption property and outstanding fluorescent ability. This suggests that it may interact with its targets by absorbing UV light and emitting fluorescence, but the specific interactions and resulting changes are yet to be elucidated.

Biochemical Pathways

Given its fluorescent properties, it may be involved in pathways related to light absorption and emission, but further studies are needed to confirm this and to understand the downstream effects.

Result of Action

Given its fluorescent properties, it may be used as a fluorescent probe in biological systems, but the specific effects of its action at the molecular and cellular levels are yet to be determined.

Biological Activity

Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate (CAS Number: 1803566-38-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various therapeutic contexts.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H19NO3
Molecular Weight225.288 g/mol
SMILESCCOC(=O)C(C)C1=CN=C(O1)CC
InChI Key-

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole moiety allows for binding to various enzymes and receptors, potentially modulating their activity. This interaction can lead to diverse biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful against bacterial infections.
  • Anticancer Properties : Research indicates that oxazole derivatives may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxazole derivatives. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Activity : In vitro studies showed that the compound induced cell cycle arrest and apoptosis in human breast cancer cell lines (MCF-7). The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
  • Neuroprotective Effects : Research has indicated potential neuroprotective effects in models of neuroinflammation. The compound was able to reduce levels of pro-inflammatory cytokines in microglial cells, suggesting a role in neurodegenerative disease therapy .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound based on current research:

Biological ActivityObservations
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells
NeuroprotectiveReduces pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate
Reactant of Route 2
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Ethyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate

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